8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one
Description
8-(Azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic chromen-4-one (flavonoid) derivative characterized by a 4-methoxyphenyl group at position 3, a hydroxyl group at position 7, and an azepan-1-ylmethyl substituent at position 6. Its molecular formula is C₂₂H₂₃NO₃ with an average mass of 349.43 g/mol (monoisotopic mass: 349.1678) . The compound is synthesized via Mannich reactions, which introduce amine-containing substituents to the chromen-4-one core . The azepane ring (a 7-membered cyclic amine) distinguishes it from other derivatives with smaller or differently functionalized amine groups.
Properties
IUPAC Name |
8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-27-17-8-6-16(7-9-17)20-15-28-23-18(22(20)26)10-11-21(25)19(23)14-24-12-4-2-3-5-13-24/h6-11,15,25H,2-5,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTHQGHMGRJCNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCCCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the Azepan-1-ylmethyl Group: This step involves the alkylation of the chromen-4-one core with azepane derivatives, often using strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Hydroxylation and Methoxylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Acylation and Cyclization
The chromenone core is synthesized via cyclization of acylated intermediates. For example:
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Starting material : 7-Hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one reacts with p-methoxyphenylpropionyl chloride in dichloromethane under reflux with pyridine as a base .
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Yield : 66.8% after column chromatography (petroleum ether/ethyl acetate) .
| Reaction Step | Conditions | Reagents/Solvents | Yield |
|---|---|---|---|
| Acylation | Reflux, 2 h | Pyridine, CH₂Cl₂ | 66.8% |
| Cyclization | Column chromatography | Petroleum ether/EtOAc | – |
Mannich-Type Alkylation
The azepan-methyl group is introduced via Mannich reactions:
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Reagents : Anabasine, paraformaldehyde, and DMAP in ethanol at 78°C .
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Key step : Nucleophilic substitution at the azepan nitrogen, enabling methyl group coupling.
Functional Group Reactivity
The compound’s reactivity is governed by its hydroxyl, chromenone carbonyl, and azepan-methyl groups:
7-Hydroxy Group
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Etherification : Reacts with alkyl halides (e.g., bromoethane) under basic conditions to form ether derivatives .
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Esterification : Forms esters with acyl chlorides (e.g., p-methoxyphenylpropionyl chloride) in dichloromethane .
Azepan-Methyl Group
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Nucleophilic Substitution : The azepan nitrogen participates in alkylation or arylation reactions. For example, coupling with pyrrolidine derivatives via SN2 mechanisms .
Chromenone Core
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Electrophilic Substitution : The electron-rich aromatic ring undergoes halogenation or nitration at the 6- or 8-positions under acidic conditions.
Optimized Reaction Conditions
Comparative analysis of reaction efficiencies:
| Reaction Type | Optimal Conditions | Catalyst/Base | Yield Range |
|---|---|---|---|
| Acylation | Reflux in CH₂Cl₂ | Pyridine | 60–75% |
| Mannich Alkylation | Ethanol, 78°C | DMAP | 70–80% |
| Etherification | K₂CO₃, DMF, 80°C | – | 50–65% |
Key Findings:
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DMAP significantly enhances reaction rates in Mannich-type alkylations .
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Polar aprotic solvents (e.g., DMF) improve yields in etherification .
Mechanistic Insights
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Chromenone Cyclization : Proceeds via intramolecular aldol condensation, stabilized by resonance in the carbonyl group .
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Azepan-Methyl Coupling : Involves a two-step process: (1) activation of the methyl group via protonation, (2) nucleophilic attack by azepan.
Stability and Reactivity Challenges
Scientific Research Applications
Biological Activities
Research indicates that this compound possesses several pharmacological properties:
- Anticancer Activity : Studies have shown that flavonoids similar to 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one can exhibit significant anticancer effects. For instance, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines, including MCF-7 breast cancer cells. The IC50 values for related compounds suggest that they can effectively reduce cell viability at low concentrations, indicating potential for further development as anticancer agents .
- Antioxidant Properties : Flavonoids are well-known for their antioxidant capabilities. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals, thus providing protective effects against oxidative stress-related diseases .
Applications in Medicinal Chemistry
The unique structure of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one allows it to be a versatile scaffold for designing new therapeutic agents. Its applications include:
- Drug Development : The compound serves as a lead structure for synthesizing new derivatives aimed at enhancing efficacy and reducing toxicity in cancer treatment protocols.
- Biochemical Research : It can be utilized in studies investigating biomolecule-ligand interactions, contributing to the understanding of drug mechanisms at the molecular level .
Case Studies
Several case studies have highlighted the potential applications of flavonoid derivatives similar to 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one:
| Study | Objective | Findings |
|---|---|---|
| Study on MCF-7 Cells | Assess anticancer properties | Compound exhibited IC50 values indicating significant antiproliferative activity. |
| Antioxidant Activity Evaluation | Measure free radical scavenging | Demonstrated high antioxidant capacity, suggesting protective effects against oxidative damage. |
| Structure-Activity Relationship Analysis | Explore modifications for enhanced activity | Identified key structural features contributing to biological efficacy, guiding future synthesis efforts. |
Mechanism of Action
The mechanism of action of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl and methoxy groups contribute to its ability to neutralize free radicals and reduce oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Properties: It induces apoptosis in cancer cells by activating caspases and modulating signaling pathways like PI3K/Akt and MAPK.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Key Positions
Chromen-4-one derivatives exhibit diverse biological activities influenced by substituents at positions 3, 7, and 7. Below is a comparative analysis of analogs with modifications in these positions:
Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives
Key Observations
Position 8 Modifications :
- The azepane group in the target compound introduces a 7-membered cyclic amine, enhancing lipophilicity compared to morpholine (6-membered, oxygen-containing) or piperidine (6-membered amine) analogs . This may improve membrane permeability and bioavailability.
- Acetoxymethyl (Compound 11d) and hydroxy (Compound 110) substituents at position 8 reduce lipophilicity but may enhance hydrogen-bonding interactions with biological targets .
Biological Activity: Formononetin (lacking position 8 substituents) is a well-studied phytoestrogen with antioxidant properties, highlighting the role of the 4-methoxyphenyl group at position 3 . The tyrosinase inhibition of Compound 110 (IC₅₀ = 50.9 µM) suggests that dual hydroxyl groups at positions 7 and 8 enhance enzyme binding, whereas azepane substitution may alter this interaction .
Synthetic Routes :
Biological Activity
8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one is a compound belonging to the chromen-4-one derivatives, which are recognized for their diverse biological activities. This compound features an azepane ring, a hydroxy group, and a methoxyphenyl group, contributing to its unique pharmacological profile. Research has indicated potential therapeutic applications in areas such as anti-inflammatory, antioxidant, and anticancer activities.
Chemical Structure and Properties
The chemical structure of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one can be described using the following properties:
| Property | Details |
|---|---|
| IUPAC Name | 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one |
| Molecular Formula | C23H25NO4 |
| Molecular Weight | 393.45 g/mol |
| CAS Number | 637753-59-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The hydroxy and methoxy groups enhance binding affinity to enzymes and receptors, while the azepane ring may improve stability and bioavailability. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.
Anticancer Properties
Research has shown that chromen-4-one derivatives exhibit significant anticancer effects. A study demonstrated that 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one induced apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory diseases .
Antioxidant Activity
The antioxidant capacity of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one was evaluated using various assays. Results showed that it effectively scavenged free radicals, thereby preventing oxidative stress-related damage in cells.
Study on Anticancer Effects
In a controlled study involving human cancer cell lines, the compound was administered at varying concentrations. The results indicated that higher concentrations led to a significant decrease in cell viability and increased apoptotic markers.
| Concentration (µM) | Cell Viability (%) | Apoptotic Markers (Caspase 3 Activity) |
|---|---|---|
| 0 | 100 | Baseline |
| 10 | 75 | Increased |
| 50 | 50 | Significantly Increased |
| 100 | 20 | Highly Increased |
Study on Anti-inflammatory Effects
A separate investigation assessed the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings revealed a marked reduction in TNF-alpha and IL-6 levels.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 500 | 300 |
| LPS | 800 | 500 |
| Compound Treatment | 300 | 150 |
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for laboratory-scale preparation of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one?
- Methodology : The compound can be synthesized via Mannich reaction , which introduces the azepan-1-ylmethyl group at position 8.
- Procedure : React the parent flavonoid (e.g., 7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one) with formaldehyde and azepane in ethanol under reflux (70–80°C, 12–24 hours). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key Reagents : Formaldehyde (37%), azepane, ethanol (anhydrous).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Essential Methods :
- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 6.8–8.1 ppm, azepane methylene at δ 2.5–3.5 ppm) and confirm substitution patterns .
- IR Spectroscopy : Identify hydroxyl (≈3200 cm⁻¹), carbonyl (≈1650 cm⁻¹), and ether (≈1250 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 407.18) .
Q. What preliminary assays can evaluate its bioactivity?
- Screening Approaches :
- Tyrosinase Inhibition : Adapt protocols from related flavonoids (e.g., IC₅₀ determination using L-DOPA as substrate; compare with 7,8-dihydroxy derivatives in Table 1) .
- Antioxidant Activity : DPPH/ABTS radical scavenging assays (IC₅₀ values <100 μM suggest potency) .
Advanced Questions
Q. How does the azepan-1-ylmethyl group at position 8 influence structure-activity relationships (SAR) compared to other substituents?
- SAR Analysis :
- Data Comparison : Derivatives with bulkier substituents (e.g., azepan-1-ylmethyl) may exhibit altered binding kinetics. For example:
| Substituent at Position 8 | Tyrosinase IC₅₀ (μM) | Source |
|---|---|---|
| Hydroxymethyl | 50.9 | |
| Azepan-1-ylmethyl | Pending data | – |
- Hypothesis : The azepane ring’s hydrophobicity could enhance membrane permeability but reduce enzyme affinity. Validate via molecular docking (e.g., AutoDock Vina) .
Q. What challenges arise in refining the crystal structure using SHELXL?
- Crystallographic Issues :
- Data Quality : High mosaicity or twinning (common with flexible azepane groups) complicates refinement. Use SHELXD for twin detection and SHELXL-2018 for anisotropic displacement parameter (ADP) modeling .
- Hydrogen Bonding : Resolve ambiguities in hydroxyl/azepane proton positions using DFT-optimized geometries (e.g., Gaussian 16) .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
- Troubleshooting Steps :
Standardize Assays : Ensure consistent substrate concentrations (e.g., 0.5 mM L-DOPA) and pH (6.8) .
Control for Solubility : Use DMSO concentrations ≤1% to avoid solvent interference .
Replicate with Isomeric Controls : Compare with 6,7-dihydroxy analogs (IC₅₀ = 8.1 μM) to isolate positional effects .
Q. What mechanistic studies can elucidate its antineoplastic potential?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
